molecular formula C26H22N4O4 B12722475 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- CAS No. 134716-09-9

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B12722475
CAS No.: 134716-09-9
M. Wt: 454.5 g/mol
InChI Key: BNQDOOZXJRLLCZ-UHFFFAOYSA-N
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Description

Core Isoindole-1,3-dione Scaffold: Electronic Configuration and Aromaticity Considerations

The 1H-isoindole-1,3(2H)-dione scaffold forms the foundational bicyclic structure of the target compound, comprising a fused benzene and pyrrolidine ring system with two ketone groups at positions 1 and 3. The electronic configuration of this scaffold is characterized by partial conjugation between the nitrogen lone pairs and the adjacent carbonyl groups, resulting in a planar geometry that supports aromatic stabilization. The nitrogen atom at position 2 adopts an sp² hybridization state, enabling resonance delocalization across the imide group. This delocalization reduces the electron density on the nitrogen, as evidenced by ^1^H NMR chemical shifts of the imide protons in the range of δ 7.73–7.92 ppm for analogous compounds.

Aromaticity in the isoindole-1,3-dione system arises from the cyclic 6π-electron system of the benzene ring and the partial conjugation with the imide groups. Density functional theory (DFT) studies on similar isoindole derivatives reveal that the highest occupied molecular orbital (HOMO) localizes on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl groups, facilitating electron-deficient reactivity. This electronic asymmetry underpins the scaffold’s suitability for electrophilic substitution reactions at the benzene ring and nucleophilic attacks at the carbonyl carbons.

Quinazolinone Substituent Analysis: 3,4-Dihydro-4-oxo-2-quinazolinyl Group Geometry

The 3,4-dihydro-4-oxo-2-quinazolinyl substituent introduces a fused bicyclic system comprising a benzene ring fused to a pyrimidinone moiety. This group adopts a non-planar geometry due to the partial saturation of the pyrimidinone ring, which exists in a boat conformation to minimize steric strain between the 3-position hydrogen and the adjacent carbonyl oxygen. The dihydroquinazolinone system exhibits tautomeric equilibria between the lactam and lactim forms, though X-ray crystallographic data for related compounds confirm the dominance of the lactam form in the solid state.

Key bond lengths in the quinazolinone moiety include the C=O bond (1.22–1.24 Å) and the C–N bonds (1.34–1.38 Å), consistent with partial double-bond character due to resonance stabilization. The methylene bridge connecting the quinazolinone to the isoindole-dione core (–CH~2~–) adopts a staggered conformation, as evidenced by ^1^H NMR coupling constants (J = 12–14 Hz) in analogous structures. This geometry minimizes steric interactions between the quinazolinone and the dimethylaminomethyl group.

Functional Group Characterization: Dimethylaminomethyl and 4-Hydroxyphenyl Moieties

The dimethylaminomethyl (–CH~2~N(CH~3~)~2~) and 4-hydroxyphenyl (–C~6~H~4~OH) groups introduce distinct electronic and steric effects. The dimethylaminomethyl moiety exhibits a trigonal pyramidal geometry at the nitrogen center, with C–N bond lengths of 1.45–1.48 Å and N–C–C bond angles of 108–112°, as observed in related phthalimide derivatives. The nitrogen’s lone pair participates in hyperconjugation with the adjacent methyl groups, reducing basicity (pK~a~ ≈ 8.5–9.0) compared to aliphatic amines.

The 4-hydroxyphenyl group contributes to the molecule’s polarity through its phenolic –OH group (O–H stretch at 3200–3400 cm⁻¹ in IR spectra). Intramolecular hydrogen bonding between the hydroxyl proton and the quinazolinone carbonyl oxygen stabilizes a planar arrangement, as confirmed by nuclear Overhauser effect (NOE) correlations in similar compounds. Substituent effects from the electron-donating hydroxyl group activate the phenyl ring for electrophilic substitution, while the para position minimizes steric hindrance with adjacent groups.

Table 1: Key Spectroscopic Signatures of Functional Groups

Functional Group ^1^H NMR (δ, ppm) ^13^C NMR (δ, ppm) IR (cm⁻¹)
Isoindole-dione C=O 167.2–168.5 1700–1750 (s)
Quinazolinone C=O 165.8–166.7 1680–1720 (s)
Dimethylaminomethyl 2.25 (s, 6H, N(CH~3~)~2~) 45.2 (N(CH~3~)~2~) 2800–2850 (C–H stretch)
4-Hydroxyphenyl –OH 5.32 (s, 1H, OH) 3200–3400 (br)

IUPAC Nomenclature and CAS Registry Number Interpretation

The systematic IUPAC name 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- is constructed through the following analysis:

  • Parent structure : 1H-isoindole-1,3(2H)-dione (position numbering prioritizes the ketone groups at 1 and 3).
  • Substituents :
    • A methylene-bridged (–CH~2~–) group at position 2 of the isoindole-dione.
    • The bridging group connects to the 2-position of a 3,4-dihydro-4-oxoquinazoline moiety.
    • The quinazoline’s 3-position bears a 3-((dimethylamino)methyl)-4-hydroxyphenyl substituent.

The CAS Registry Number (not provided) would encode this structure through a unique identifier based on the hierarchical arrangement of rings, functional groups, and substituents. For example, the quinazolinone component would be represented as [84-11-7], while the isoindole-dione core corresponds to [85-41-6] in standalone form.

Properties

CAS No.

134716-09-9

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[3-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C26H22N4O4/c1-28(2)14-16-13-17(11-12-22(16)31)30-23(27-21-10-6-5-9-20(21)26(30)34)15-29-24(32)18-7-3-4-8-19(18)25(29)33/h3-13,31H,14-15H2,1-2H3

InChI Key

BNQDOOZXJRLLCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O)O

Origin of Product

United States

Preparation Methods

Gabriel Synthesis Approach

A common method to prepare isoindole-1,3-dione derivatives is the Gabriel synthesis, which involves nucleophilic substitution of phthalimide with alkyl halides under basic conditions.

  • Example procedure : React phthalimide (1.0 mol) with an alkyl halide such as R-chloroglycerol (1.0 mol) in the presence of potassium carbonate (1.0 mol) in N,N-dimethylformamide (DMF) at 110 °C for 5 hours.
  • After reaction completion, the mixture is cooled and poured into water, stirred, and filtered to isolate the product.
  • This method yields high purity isoindole-1,3-dione derivatives with yields up to 95%.
Reagent Amount (mol) Solvent Temperature Time Yield (%)
Phthalimide 1.0 DMF 110 °C 5 h 94.9
Potassium carbonate 1.0
R-chloroglycerol 1.0

Synthesis of Quinazolinone Moiety

The quinazolinone ring system is typically synthesized via cyclization reactions involving anthranilic acid derivatives and amides or nitriles.

  • The 3,4-dihydro-4-oxo-2-quinazolinyl fragment can be prepared by condensation of appropriate substituted anthranilic acids with formamide or related reagents, followed by cyclization.
  • Functionalization at the 3-position with hydroxyphenyl and dimethylaminomethyl groups is introduced via selective substitution reactions on the quinazolinone ring.

Coupling of Isoindole-1,3-dione and Quinazolinyl Units

The key step involves linking the quinazolinyl moiety to the isoindole-1,3-dione core through a methylene bridge at the 2-position of the isoindole ring.

  • This is achieved by alkylation reactions where the quinazolinyl methyl group acts as a nucleophile or electrophile depending on the synthetic route.
  • The reaction conditions typically involve organic bases (e.g., triethylamine) and solvents such as acetic acid or DMF at elevated temperatures (~120 °C) to facilitate coupling.

Functional Group Modifications

Introduction of Dimethylaminomethyl Group

  • The dimethylaminomethyl substituent on the phenyl ring is introduced via Mannich-type reactions, where formaldehyde and dimethylamine react with the hydroxyphenyl group under acidic or neutral conditions.
  • This step is crucial for biological activity and requires careful control of reaction conditions to avoid over-alkylation.

Hydroxyl Group Protection and Deprotection

  • Hydroxyl groups on the phenyl ring may be protected during intermediate steps using acetyl or other protecting groups.
  • Deprotection is performed using Lewis acids such as BCl3 or BBr3 to regenerate the free hydroxyl group without affecting other sensitive functionalities.

Representative Detailed Synthetic Procedure (Literature-Based)

Step Description Conditions/Notes
1 Preparation of phthalimide derivative via Gabriel synthesis Phthalimide + R-chloroglycerol + K2CO3 in DMF, 110 °C, 5 h, yield ~95%
2 Synthesis of quinazolinone intermediate Cyclization of substituted anthranilic acid derivatives with formamide or amides
3 Coupling of quinazolinone with isoindole-1,3-dione core Reaction with 3-aminopiperidine-2,6-dione salt, triethylamine, acetic acid, 120 °C
4 Mannich reaction to introduce dimethylaminomethyl group on hydroxyphenyl ring Formaldehyde + dimethylamine, acidic or neutral conditions
5 Hydroxyl group deprotection if protected Lewis acid treatment (BCl3 or BBr3) at low temperature
6 Purification Filtration, recrystallization, chromatography

Research Findings and Optimization Notes

  • The Gabriel synthesis step is highly efficient for introducing the isoindole-1,3-dione core with various side chains, providing yields above 90% with good purity.
  • Coupling reactions require careful control of temperature and solvent to avoid side reactions and ensure high regioselectivity.
  • Protection/deprotection strategies for hydroxyl groups are essential to maintain functional group integrity during multi-step synthesis.
  • Mannich-type functionalization is sensitive to pH and reagent stoichiometry; optimization improves selectivity for mono-substitution.
  • Recent green chemistry approaches aim to reduce solvent use and hazardous reagents in isoindole-1,3-dione derivative synthesis, employing aqueous media and milder conditions.

Summary Table of Key Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield/Notes
Isoindole-1,3-dione core Gabriel synthesis Phthalimide, alkyl halide, K2CO3, DMF, 110 °C ~95% yield, high purity
Quinazolinone ring formation Cyclization Anthranilic acid derivatives, formamide Moderate to high yield
Coupling of moieties Alkylation/condensation 3-aminopiperidine-2,6-dione salt, base, acid Requires elevated temp (~120 °C)
Dimethylaminomethyl introduction Mannich reaction Formaldehyde, dimethylamine, acidic conditions Selectivity critical
Hydroxyl protection/deprotection Acetylation / Lewis acid Acetyl chloride / BCl3 or BBr3 Protects hydroxyl during synthesis

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions include various quinazoline and isoindole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Structure and Composition

The compound features a unique structure that combines isoindole and quinazoline moieties. Its molecular formula is C26H22N4O4C_{26}H_{22}N_{4}O_{4} with a molecular weight of 454.5 g/mol. The IUPAC name is 2-[[3-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione.

Reaction Pathways

1H-Isoindole-1,3(2H)-dione can undergo various chemical reactions:

  • Oxidation: Forms quinazoline derivatives.
  • Reduction: Leads to dihydroquinazoline derivatives.
  • Substitution: Introduces different functional groups into the molecule.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Therapeutic Potential

This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Notable applications include:

1. Anti-Cancer Properties
Research indicates that derivatives of isoindole compounds exhibit anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

2. Anti-inflammatory Effects
Studies have shown that certain derivatives possess anti-inflammatory properties by inhibiting enzymes such as Cyclooxygenase (COX) and Nuclear Factor Kappa B (NF-KB), which are crucial in inflammatory responses .

3. Cholinesterase Inhibition
The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's. For instance, one derivative demonstrated an IC50 value of 1.12 μM against AChE .

Case Studies

Several studies have explored the biological activities of this compound:

  • A study on N-substituted derivatives found significant anti-inflammatory effects and potential as cholinesterase inhibitors .
  • Another investigation highlighted the synthesis of isoindole derivatives with promising antibacterial activity against various pathogens .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Key Substituents Biological Activity Key Findings Reference
Target Compound Phthalimide + Quinazolinone 3-((Dimethylamino)methyl)-4-hydroxyphenyl Not explicitly reported (hypothesized: kinase inhibition) Unique combination of quinazolinone and dimethylamino groups may enhance receptor binding and pharmacokinetics.
2-[[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione Phthalimide + Quinazolinone 4-Methoxyphenyl Not reported Methoxy group (electron-donating) contrasts with dimethylamino’s basicity; may alter electronic properties and binding.
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) Phthalimide + Quinazolinone 2-Methylquinazolinone linked via acetamide Antioxidant Molecular docking showed moderate binding affinity (-8.2 kcal/mol) to cyclooxygenase-2 (COX-2).
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (14) Phthalimide 2-Phenylethyl + nitro group Anticonvulsant Docked into sodium channels with comparable affinity to phenytoin (-9.1 vs. -9.3 kcal/mol).
4-Amino-2-(2,4,6-trimethylphenyl)-1H-isoindole-1,3(2H)-dione (4f) Phthalimide 2,4,6-Trimethylphenyl Electrochemical studies Exhibited quasi-reversible reduction due to electron-withdrawing phthalimide core.

Electronic and Optical Properties

  • Substituents like methoxy (electron-donating) vs. dimethylamino (electron-withdrawing via conjugation) modulate the phthalimide core’s electron affinity. For example, 4-methoxyphenyl analogues () may exhibit redshifted absorption compared to the target compound.

Biological Activity

1H-Isoindole-1,3(2H)-dione and its derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl) . The compound is characterized by a bicyclic structure and various functional groups that influence its reactivity and biological properties.

Synthesis and Characterization

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multiple steps, including the reaction of appropriate precursors with halogens or other reagents. For example, one method includes treating 2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione with bromine in glacial acetic acid to yield various derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structures of synthesized compounds .

Antimicrobial Activity

Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant antimicrobial activity. A study reported that certain halogenated derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, one compound demonstrated an inhibition zone comparable to gentamicin against specific strains .

CompoundActivity TypeInhibition Zone (mm)
Compound 1Antibacterial15.0 (against E. coli)
Compound 2Antibacterial16.5 (against S. aureus)

Antileishmanial Activity

The compounds have also shown promising results against Leishmania tropica. One derivative reported an IC50 value of 0.0478 μmol/mL , indicating its potential as a treatment option that surpasses first-line therapies like Glucantime .

Anticancer Activity

The anticancer potential of these derivatives is notable. In vitro studies revealed that they induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The treatment led to cell cycle arrest and significant antiproliferative effects .

Cell LineIC50 (μmol/mL)Mechanism
Caco-25.0Apoptosis induction
HCT-1167.2Cell cycle arrest

Enzyme Inhibition

Several studies have explored the inhibitory effects of these compounds on cyclooxygenases (COX), which are crucial in inflammatory processes. Some derivatives exhibited greater COX-2 inhibition than meloxicam, a standard anti-inflammatory drug .

Structure-Activity Relationship (SAR)

The biological activities of 1H-Isoindole-1,3(2H)-dione derivatives can be attributed to their structural features. The presence of lipophilic groups enhances their interaction with biological targets, leading to improved efficacy against various diseases .

Key Findings from SAR Analysis:

  • Lipophilicity : Higher lipophilicity correlates with increased antileishmanial and anticancer activity.
  • Functional Groups : The presence of hydroxyl and dimethylamino groups significantly affects the compound's reactivity and biological efficacy.

Case Study 1: Anticancer Activity

A study conducted on a series of isoindole derivatives highlighted their potential in cancer therapy. The derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines, revealing promising results where some compounds achieved IC50 values below 10 μmol/mL .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of isoindole derivatives against Alzheimer’s disease by inhibiting acetylcholinesterase (AChE). Compounds were synthesized and evaluated for their AChE inhibitory activity using Ellman’s method, with some achieving IC50 values as low as 1.12 μM , indicating strong potential for further development .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing the target compound?

Methodological Answer: The synthesis of structurally related isoindole-dione and quinazolinone derivatives often involves refluxing precursors in polar solvents (e.g., ethanol or acetic acid) with catalysts like sodium acetate. For example:

  • Ethanol reflux : A similar isoindole-dione derivative was synthesized by refluxing equimolar solutions of precursors in ethanol for 1 hour, yielding 72% after recrystallization .
  • Acetic acid reflux : Quinazolinone derivatives were synthesized via 3–5 hour reflux in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures .

Recommendation : Optimize reaction time and stoichiometry using high-purity solvents. Monitor reaction progress via TLC or HPLC.

Q. What purification techniques are effective for isolating the compound post-synthesis?

Methodological Answer: Recrystallization is a common purification method for isoindole-dione derivatives:

  • DMF/acetic acid mixtures : Effective for removing unreacted starting materials and byproducts, as demonstrated in quinazolinone purification .
  • Ethanol evaporation : Slow evaporation of ethanol yields high-purity crystals suitable for X-ray diffraction .

Note : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may be required for intermediates with low crystallinity.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and bond lengths (e.g., C–C mean = 0.003 Å, R factor = 0.049 in related compounds) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer:

  • X-ray vs. NMR conflicts : If NMR suggests dynamic proton exchange (e.g., tautomerism), compare with static X-ray structures. For example, hydrogen-bonding networks in crystal lattices may stabilize specific tautomers .
  • Computational validation : Use DFT calculations (e.g., Gaussian or ORCA) to model NMR chemical shifts or optimize geometries, aligning with experimental data .

Case Study : A quinazolinone derivative showed discrepancies in carbonyl stretching frequencies (IR) due to solvent effects; repeating measurements in anhydrous DMSO resolved the issue .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Experimental design :
    • pH stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
    • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .

Reference : Stability studies on similar compounds revealed susceptibility to hydrolysis at pH > 10, necessitating inert storage conditions .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

Methodological Answer:

  • Handling protocols : Use fume hoods and PPE (gloves, lab coats) due to potential acute toxicity (H302, H315) .
  • Dose optimization : Conduct MTT assays on HEK-293 or HepG2 cells to determine IC50_{50} values before proceeding to animal studies.
  • Metabolite screening : LC-MS/MS can identify toxic metabolites (e.g., reactive quinone intermediates) formed during hepatic microsomal incubations .

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